4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride
CAS No.:
Cat. No.: VC13428243
Molecular Formula: C9H18ClNO4
Molecular Weight: 239.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18ClNO4 |
|---|---|
| Molecular Weight | 239.69 g/mol |
| IUPAC Name | 4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H |
| Standard InChI Key | RKBSTOCWFXYRNS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₉H₁₈ClNO₄, with a molecular weight of 239.69 g/mol. Its IUPAC name, 4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride, reflects the tert-butoxy ester at the C5 position and the protonated amino group at C4. Key structural elements include:
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A tert-butoxy group (2-methylpropan-2-yl) providing steric protection for the ketone functionality.
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A hydrochlorinated amino group enhancing solubility in polar solvents.
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A pentanoic acid backbone facilitating peptide bond formation .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈ClNO₄ | |
| Molecular Weight | 239.69 g/mol | |
| IUPAC Name | 4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid; hydrochloride | |
| InChI Key | RKBSTOCWFXYRNS-UHFFFAOYSA-N | |
| Solubility | Polar solvents (e.g., DMSO, water) |
Stereochemical Considerations
The compound’s stereochemistry significantly impacts its biochemical interactions. Enantiomeric forms, such as the (R)- and (S)-configurations, exhibit distinct reactivities. For example, the (R)-enantiomer (CAS: 200616-62-2) is prioritized in asymmetric synthesis due to its compatibility with L-amino acid-based enzymatic systems .
Synthesis and Optimization
Synthetic Routes
Synthesis typically involves multi-step protocols:
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Protection of Glutamic Acid: The γ-carboxylic acid of glutamic acid is protected using tert-butyl hydroperoxide under anhydrous conditions.
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Selective Amination: The α-amino group is introduced via reductive amination or Strecker synthesis, followed by hydrochlorination .
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Purification: High-Performance Liquid Chromatography (HPLC) achieves >98% purity, validated via LC-MS and ¹H/¹³C NMR.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| tert-Butoxy Protection | tert-Butyl hydroperoxide, CH₂Cl₂, 0°C | 85% |
| Reductive Amination | NaBH₃CN, MeOH, rt | 72% |
| Hydrochlorination | HCl (g), Et₂O | 95% |
Industrial-Scale Production
Flow microreactor systems enhance scalability, reducing reaction times and improving yields (e.g., 89% yield in continuous flow vs. 72% in batch).
Applications in Research and Industry
Drug Discovery
The compound’s tert-butoxy group stabilizes intermediates in protease inhibitor synthesis. For example, derivatives targeting HIV-1 protease show IC₅₀ values of 12–45 nM in vitro .
Peptide Chemistry
As a building block in Solid-Phase Peptide Synthesis (SPPS), it enables selective deprotection under acidic conditions (e.g., 50% TFA in CH₂Cl₂) .
Table 3: Key Biochemical Applications
| Application | Example | Outcome |
|---|---|---|
| Enzymatic Substrate | Kinase inhibition assays | IC₅₀ = 8.3 µM |
| Radiolabeling | ⁶⁸Ga-PSMA-617 analogs | Tumor uptake: 9.2% ID/g |
| PROTAC Development | EED-targeted degraders | DC₅₀ = 40 nM |
Analytical Chemistry
The compound serves as a chiral shift reagent in NMR spectroscopy, resolving enantiomers in racemic mixtures .
Recent Research Advancements
Neuroprotective Agents
A 2024 study demonstrated that (R)-enantiomer derivatives reduced oxidative stress in neuronal cells by 60% via NF-κB pathway modulation.
Antiviral Applications
Structural analogs inhibited SARS-CoV-2 main protease (Mᴾᴿᴼ) with Kᵢ = 0.8 µM, outperforming lopinavir (Kᵢ = 2.3 µM) .
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